2-Amino-4-chlorobenzenesulfonamide
Overview
Description
2-Amino-4-chlorobenzenesulfonamide is an organic compound with the molecular formula C₆H₇ClN₂O₂S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chlorobenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of o-aminobenzenesulfonamide with N-chlorosuccinimide in a chlorine solvent. This reaction yields 2-amino-5-chlorobenzenesulfonamide, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of imidazole salts and amide solvents. The reaction is typically carried out at elevated temperatures to ensure high yield and purity. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Amino-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, making it a candidate for enzyme inhibition studies.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a competitive inhibitor of enzymes like carbonic anhydrase. This inhibition disrupts the enzyme’s normal function, leading to various therapeutic effects . The compound’s structure allows it to bind to the active site of the enzyme, preventing the substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzenesulfonamide: Similar in structure but with the chlorine atom at the fifth position.
4-Amino-2-chlorobenzenesulfonamide: The positions of the amino and chlorine groups are reversed.
2-Amino-4-bromobenzenesulfonamide: The chlorine atom is replaced with a bromine atom.
Uniqueness
2-Amino-4-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQDHHCUOZZFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194334 | |
Record name | 2-Amino-4-chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4140-83-4 | |
Record name | 2-Amino-4-chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4140-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chlorobenzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004140834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4140-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the acylation of 2-amino-4-chlorobenzenesulfonamide with 2-acetoxyisobutyryl chloride unique?
A: The acylation of this compound with 2-acetoxyisobutyryl chloride under acidic conditions doesn't proceed as typically expected. Instead of forming a simple amide product, the reaction yields two unexpected heterocyclic compounds: 6-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide and 8-chloro-2,2,3a-trimethyl-3a,4-dihydrooxazolo[2,3-b][1,2,4]benzothiadiazin-1-one 5,5-dioxide. [] This unusual reactivity involves the incorporation of the carbon atom from the acetoxyl carbonyl group of the acid chloride into the final products, highlighting a unique reaction pathway.
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